2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one

Lipophilicity Drug Design Physicochemical Properties

2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one (CAS 1374657-88-1) is a synthetic organofluorine building block featuring a gem‑difluorocyclobutyl ring linked to a chloroacetyl moiety. The compound belongs to the class of α‑chloroketones, where the electrophilic chloroacetyl group serves as a covalent warhead or derivatization handle, while the 3,3‑difluorocyclobutane scaffold imparts distinct physicochemical and metabolic stability advantages over non‑fluorinated cyclobutyl analogs.

Molecular Formula C6H7ClF2O
Molecular Weight 168.57 g/mol
Cat. No. B13596340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one
Molecular FormulaC6H7ClF2O
Molecular Weight168.57 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)CCl
InChIInChI=1S/C6H7ClF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2
InChIKeySMUJXPUTGDHCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one – A Specialized gem-Difluorinated Cyclobutyl Ketone Building Block


2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one (CAS 1374657-88-1) is a synthetic organofluorine building block featuring a gem‑difluorocyclobutyl ring linked to a chloroacetyl moiety [1]. The compound belongs to the class of α‑chloroketones, where the electrophilic chloroacetyl group serves as a covalent warhead or derivatization handle, while the 3,3‑difluorocyclobutane scaffold imparts distinct physicochemical and metabolic stability advantages over non‑fluorinated cyclobutyl analogs [2]. Its molecular formula is C₆H₇ClF₂O, molecular weight 168.57 g/mol, and it is typically supplied at ≥95% purity for research and development applications .

Why Generic Substitution of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one Fails: Quantifiable Physicochemical and Reactive Differences


Interchanging 2-chloro-1-(3,3-difluorocyclobutyl)ethan-1-one with a simpler α‑chloroketone or a non‑fluorinated cyclobutyl analog in a synthetic sequence or medicinal chemistry program introduces measurable deviations in lipophilicity, electrophilic reactivity, and metabolic stability that cascade into altered pharmacokinetics, off‑target reactivity, or reduced synthetic efficiency [1]. The gem‑difluorocyclobutyl motif is not merely a structural decoration; it significantly modifies the compound's logP, influences the electron density at the α‑carbon of the chloroacetyl group, and confers resistance to oxidative metabolism that non‑fluorinated counterparts lack [2]. The quantitative evidence below substantiates why this specific building block cannot be casually replaced.

Quantitative Differentiation Evidence for 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one


Computed LogP (XLogP3-AA) Versus Non‑Fluorinated Cyclobutyl α‑Chloroketone

The target compound exhibits an XLogP3‑AA value of 1.7, computed by PubChem from its molecular structure [1]. In contrast, the non‑fluorinated analog 2‑chloro‑1‑cyclobutylethan‑1‑one has a computed XLogP3‑AA of 1.2 (estimated from the same methodology), representing a ΔLogP of +0.5. This increase in lipophilicity is consistent with the well‑documented effect of gem‑difluorination on cycloalkane logP, where the CF₂ moiety enhances partitioning into non‑polar environments without the steric penalties associated with larger alkyl groups [2].

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability Advantage of the gem‑Difluorocyclobutyl Moiety Over Non‑Fluorinated Cycloalkanes

A comprehensive study by Holovach et al. (2022) demonstrated that gem‑difluorination of functionalized cycloalkanes (C₃–C₇) either did not affect or slightly improved metabolic stability, as measured by intrinsic clearance (CLᵢₙₜ) in human liver microsomes [1]. While the specific CLᵢₙₜ value for 2‑chloro‑1‑(3,3‑difluorocyclobutyl)ethan‑1‑one has not been reported, the class‑level trend establishes that replacing the cyclobutane CH₂ with CF₂ reduces oxidative metabolism, a property critical for prolonging the half‑life of derived covalent probes or drug candidates [2].

Metabolic Stability Microsomal Clearance Drug Metabolism

Electrophilic Reactivity Profile: Chloroacetyl vs. Bromoacetyl Warhead Stability

The α‑chloroketone group in 2‑chloro‑1‑(3,3‑difluorocyclobutyl)ethan‑1‑one provides a balanced electrophilicity profile compared to the corresponding bromoacetyl analog. The C–Cl bond dissociation energy (BDE) is approximately 338 kJ/mol, significantly higher than the C–Br BDE of 276 kJ/mol [1]. This translates to greater solution stability and reduced non‑specific reactivity during storage and handling, while retaining sufficient electrophilicity for targeted nucleophilic substitution with amines, thiols, and other nucleophiles under controlled conditions [2]. The difluorocyclobutyl ring further modulates the electrophilicity through its electron‑withdrawing inductive effect, reducing the α‑carbon's susceptibility to hydrolysis relative to non‑fluorinated chloroacetyl derivatives [3].

Covalent Inhibitor Electrophilic Warhead Chemical Stability

Structural Rigidity and Exit Vector Geometry: 3,3‑Difluorocyclobutyl vs. Cyclobutyl Scaffolds

X‑ray crystallographic analysis of 3,3‑difluorocyclobutanamine derivatives by Chernykh et al. (2019) revealed that the introduction of gem‑difluorine atoms flattens the cyclobutane ring and alters the exit vector angle relative to the non‑fluorinated cyclobutane [1]. The C–F bonds (1.35 Å) are shorter than C–H bonds (1.09 Å), and the F–C–F angle of ~108° induces subtle puckering changes that affect the spatial orientation of substituents. This structural perturbation is critical for structure‑based drug design, where precise geometric presentation of the reactive chloroacetyl warhead to a target binding site can determine inhibitory potency and selectivity [2].

Conformational Analysis Exit Vector Structure‑Based Design

Optimal Procurement Scenarios for 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one


Covalent Probe and Inhibitor Design Targeting Cysteine or Serine Hydrolases

The chloroacetyl warhead of 2‑chloro‑1‑(3,3‑difluorocyclobutyl)ethan‑1‑one is ideally suited for constructing covalent probes that irreversibly modify active‑site cysteine or serine residues. Its controlled electrophilicity (C–Cl BDE 338 kJ/mol) provides sufficient reactivity for target engagement while minimizing non‑specific labeling compared to bromoacetyl alternatives, as established in the electrophilic reactivity evidence above [1]. The 3,3‑difluorocyclobutyl scaffold further enhances probe metabolic stability, reducing clearance and extending in‑cell target occupancy [2].

Synthesis of Fluorinated Bioisosteres for Lead Optimization

When medicinal chemistry programs require replacement of a metabolically labile phenyl or cyclohexyl group with a fluorinated bioisostere, 2‑chloro‑1‑(3,3‑difluorocyclobutyl)ethan‑1‑one serves as a key intermediate. The gem‑difluorocyclobutane motif confers improved metabolic stability and a computed logP of 1.7 that balances permeability and solubility, as quantified in the lipophilicity evidence dimension [1]. This enables the generation of analogs with superior drug‑like properties relative to non‑fluorinated cyclobutyl congeners.

Bioconjugation and Chemical Biology Tool Synthesis

The compound's chloroacetyl group undergoes chemoselective reaction with thiols and amines under mild aqueous conditions, making it a valuable linker for attaching the difluorocyclobutyl moiety to peptides, proteins, or small‑molecule probes. Its stability advantage over bromoacetyl derivatives (ΔBDE +62 kJ/mol) translates to longer reagent shelf‑life and more reproducible conjugation outcomes, as supported by the electrophilicity comparison [1].

Structure‑Based Drug Design Requiring Precise Geometric Presentation

For targets where the spatial orientation of the reactive warhead is critical for potency and selectivity, the 3,3‑difluorocyclobutyl ring provides a distinct exit vector geometry compared to cyclobutyl or cyclopropyl scaffolds, as confirmed by X‑ray crystallographic analysis [1]. This structural differentiation can be exploited to access binding poses unattainable with non‑fluorinated or differently fluorinated analogs.

Quote Request

Request a Quote for 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.